(7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
Description
This compound is a complex tricyclic heterocyclic derivative featuring a 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene core. Key substituents include:
- A 4-fluorophenyl moiety at position 5, introducing electron-withdrawing effects that may influence electronic distribution and reactivity.
- A hydroxymethyl group at position 11, enhancing solubility and enabling derivatization.
- A methyl group at position 14, modulating steric and hydrophobic properties.
Synthetic routes for analogous compounds (e.g., S-alkylation and borohydride reduction steps) are documented in related bromophenyl derivatives . Structural validation of such polycyclic systems often employs X-ray crystallography tools like SHELXL and ORTEP-III .
Properties
IUPAC Name |
[7-[(4-bromophenyl)methylsulfanyl]-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrFN3O2S/c1-14-22-20(17(12-31)11-28-14)10-21-24(32-22)29-23(16-4-8-19(27)9-5-16)30-25(21)33-13-15-2-6-18(26)7-3-15/h2-9,11,31H,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMQHJIJFQIMAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC5=CC=C(C=C5)Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol , with CAS number 892418-06-3 , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources and research findings.
Structure and Composition
The chemical structure of the compound is characterized by several functional groups that may contribute to its biological activity:
- Molecular Formula : CHBrFNOS
- Molecular Weight : 524.4 g/mol
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 524.4 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Antimicrobial Properties
Research indicates that compounds similar to the one exhibit significant antimicrobial activity. For instance, studies have shown that triazole derivatives possess antifungal properties effective against various fungal strains. The presence of the bromophenyl and fluorophenyl groups may enhance this activity through increased lipophilicity, allowing better membrane penetration.
Anticancer Activity
Several studies have explored the anticancer potential of compounds with similar structural features. The triazole ring is known for its ability to inhibit certain enzymes involved in cancer cell proliferation. For example, compounds containing triazole moieties have been reported to inhibit the growth of cancer cells in vitro and in vivo models.
Case Study: Triazole Derivatives in Cancer Research
A study published in Cancer Letters highlighted the efficacy of triazole derivatives in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size when treated with triazole-containing compounds compared to controls .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Triazoles are known to interact with various biological targets, including cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones. The inhibition of these enzymes can lead to alterations in steroidogenesis, impacting various physiological processes.
Neuroprotective Effects
Emerging research suggests that compounds with similar scaffolds may exhibit neuroprotective effects. A study demonstrated that certain triazole derivatives could reduce oxidative stress and inflammation in neuronal cells, indicating potential therapeutic applications in neurodegenerative diseases .
Research Findings Summary
The following table summarizes key findings related to the biological activity of similar compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights structural distinctions between the target compound and analogs from the literature:
Electronic and Steric Effects
- Fluorine vs.
- Sulfanyl vs. Oxygen Linkers : The (4-bromophenyl)methylsulfanyl group offers greater flexibility and sulfur-mediated hydrogen bonding compared to ether or ketone linkages in analogs .
- Hydroxymethyl vs. Hydroxy : The hydroxymethyl group in the target compound increases hydrophilicity relative to the hydroxyl group in the diazaheptacyclo derivative .
Spectroscopic and Crystallographic Data
- NMR Signatures : Analogous compounds show distinct ¹H NMR shifts for aromatic protons (δ 7.2–8.1 ppm) and sulfanyl-linked methylene groups (δ 3.8–4.2 ppm) .
- X-ray Validation : The diazaheptacyclo analog () exhibits a planar tricyclic core with dihedral angles <10°, while the target compound’s methyl group at position 14 may introduce slight torsional strain.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
